

In-Depth Technical Guide on the Isotopic Purity of DL-Glyceraldehyde-1-13C

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Compound of Interest

Compound Name: DL-Glyceraldehyde-1-13C

Cat. No.: B118914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **DL-Glyceraldehyde-1-13C**, a critical isotopically labeled compound used in metabolic research and drug development. This document details the specifications for its purity, the analytical methodologies for its determination, and its application in tracing metabolic pathways.

Quantitative Data Summary

The isotopic and chemical purity of commercially available **DL-Glyceraldehyde-1-13C** are crucial parameters for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the typical specifications provided by various suppliers.

Parameter	Specification	Source(s)
Isotopic Purity (atom % 13C)	≥99%	
Chemical Purity (CP)	≥99%	
Form	0.1 M Aqueous Solution	
Mass Shift	M+1	

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of **DL-Glyceraldehyde-1-13C** relies on robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the ¹³C enrichment at the specified position and the identification of any chemical impurities.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR is a powerful, non-destructive technique for determining the isotopic enrichment of a specific carbon atom within a molecule.

Methodology:

- **Sample Preparation:** A known concentration of **DL-Glyceraldehyde-1-13C** is dissolved in a deuterated solvent (e.g., D₂O). A calibrated internal standard may be added for quantification.
- **NMR Data Acquisition:**
 - A high-field NMR spectrometer is used to acquire a ¹³C NMR spectrum.
 - To ensure accurate quantification, an inverse-gated decoupling pulse sequence is employed. This decouples the protons from the carbon atoms to produce sharp singlets for each carbon environment while minimizing the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.
 - A long relaxation delay (D₁), typically 5 to 7 times the longest T₁ relaxation time of the carbon nuclei, is used to ensure complete relaxation of all carbon nuclei between scans. This is critical for obtaining accurate signal integrals.
- **Data Analysis:**
 - The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon (the aldehyde group) due to the ¹³C enrichment.
 - The isotopic purity is determined by comparing the integral of the ¹³C-enriched C1 signal to the integral of the corresponding C1 signal at natural abundance (approximately 1.1%)

in an unlabeled standard, or by comparing it to the signals of the other carbon atoms (C2 and C3) in the same molecule, which are at natural ^{13}C abundance.

- The atom % ^{13}C is calculated using the following formula: $\text{Atom \% } ^{13}\text{C} = (\text{Integral of } ^{13}\text{C}\text{-enriched signal} / (\text{Integral of } ^{13}\text{C}\text{-enriched signal} + \text{Integral of } ^{12}\text{C} \text{ signal at natural abundance})) * 100$

Determination of Isotopic and Chemical Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), is used to confirm the isotopic enrichment and to assess the chemical purity.

Methodology:

- Sample Preparation: The **DL-Glyceraldehyde-1- ^{13}C** solution is diluted to an appropriate concentration for MS analysis.
- LC-MS Analysis:
 - The sample is injected into a liquid chromatography system to separate the DL-Glyceraldehyde from any potential impurities.
 - The eluent is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
 - The mass spectrometer is operated in a high-resolution mode to accurately distinguish between the monoisotopic mass of the unlabeled compound and the ^{13}C -labeled isotopologue.
- Data Analysis:
 - Isotopic Purity: The mass spectrum will show a base peak corresponding to the $[\text{M}+\text{H}]^+$ or other adduct of the ^{13}C -labeled glyceraldehyde. A much smaller peak will be present at one mass unit lower, corresponding to any residual unlabeled glyceraldehyde. The isotopic

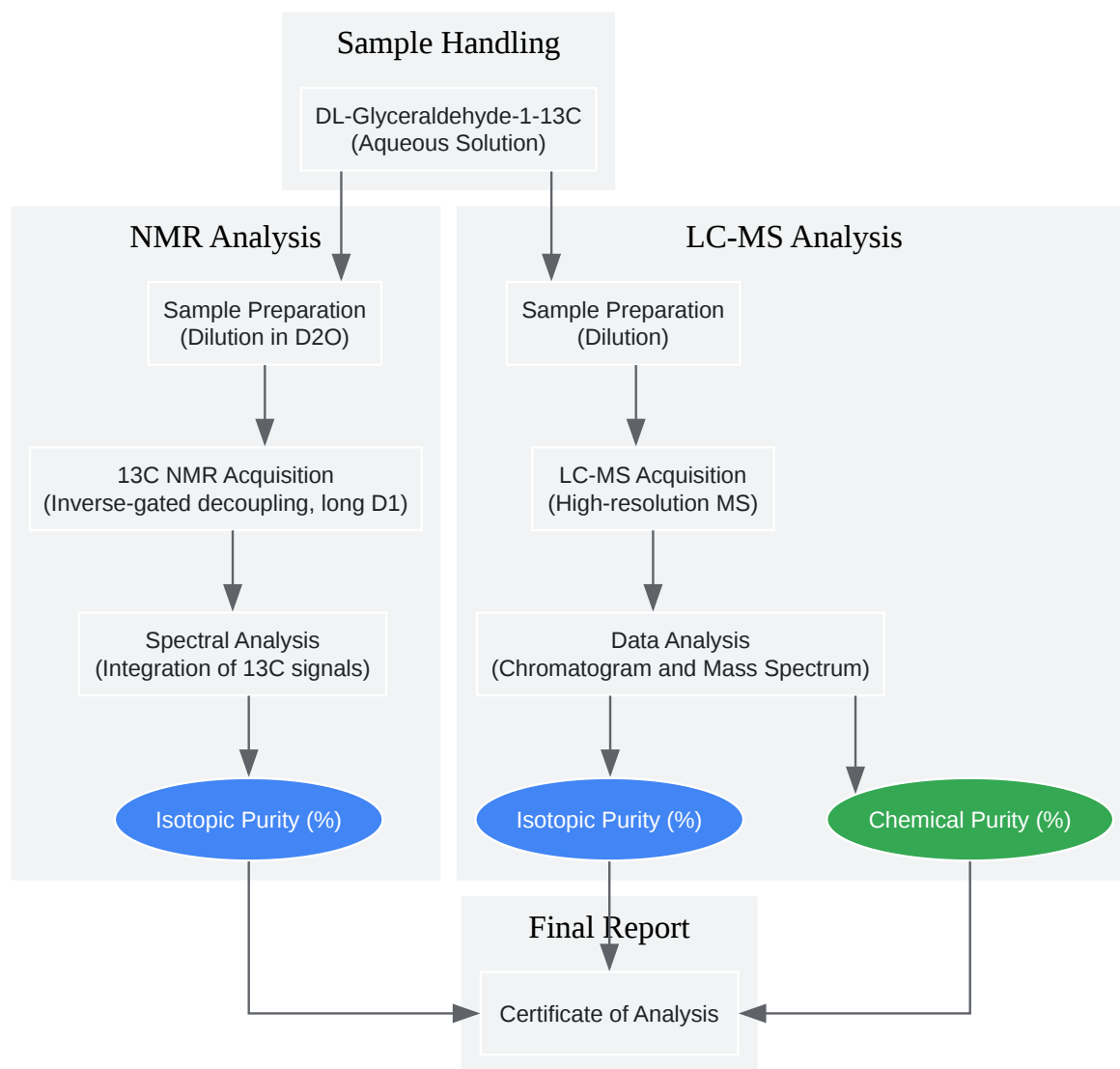
purity is determined by calculating the ratio of the peak area of the labeled species to the sum of the peak areas of both the labeled and unlabeled species.[1][2]

- Chemical Purity: The chromatogram is analyzed for the presence of any additional peaks, which would indicate chemical impurities. The area of the main DL-Glyceraldehyde peak is compared to the total area of all peaks to determine the chemical purity.

Visualization of Methodologies and Applications

Experimental Workflow for Purity Determination

The following diagram illustrates the general workflow for the quality control and purity assessment of **DL-Glyceraldehyde-1-13C**.

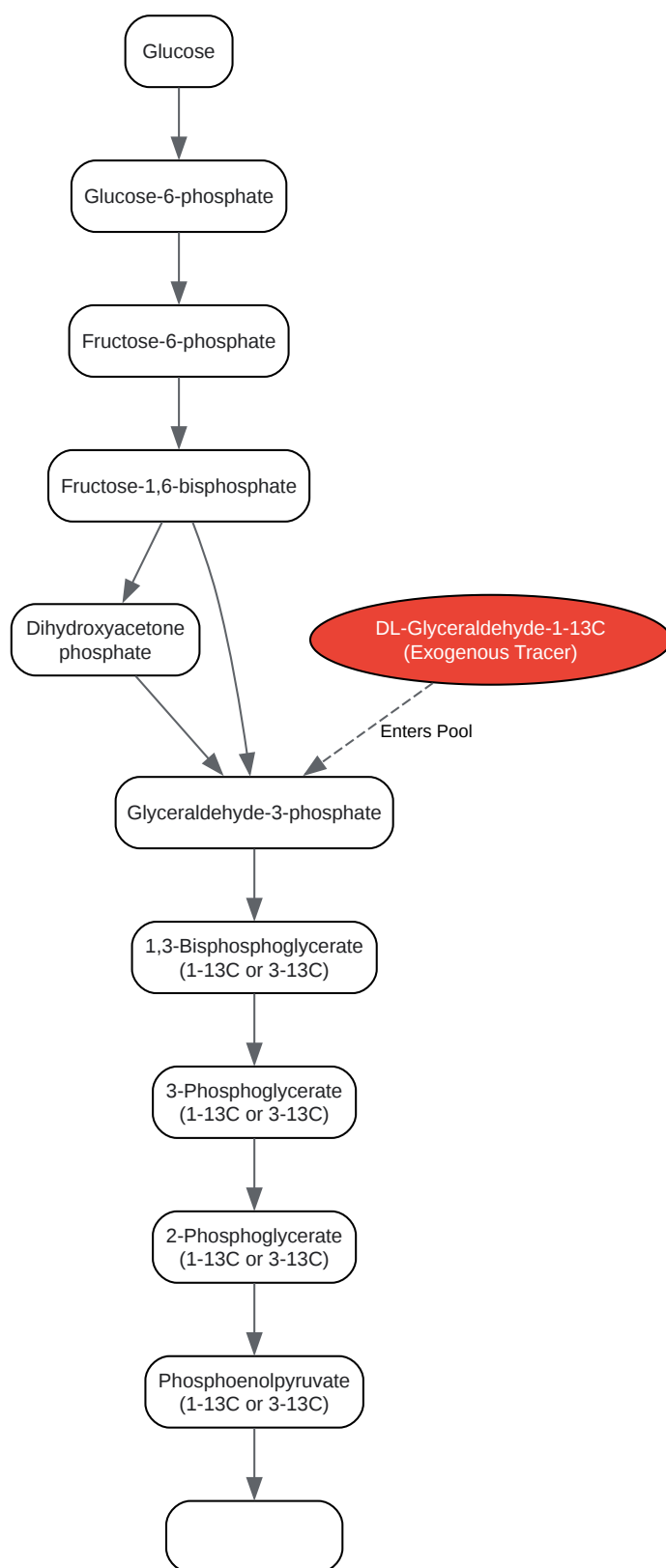


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Caption: Workflow for Isotopic and Chemical Purity Analysis.

Application in Metabolic Pathway Tracing: Glycolysis

DL-Glyceraldehyde-1-13C is a valuable tracer for studying metabolic pathways such as glycolysis. The ¹³C label at the C1 position allows researchers to follow the fate of this carbon atom as glyceraldehyde is converted to pyruvate and other downstream metabolites.



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Caption: Glycolysis pathway showing the entry of **DL-Glyceraldehyde-1-13C**.

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References

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- 2. [almacgroup.com](https://www.almacgroup.com) [[almacgroup.com](https://www.almacgroup.com)]
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Phone: (601) 213-4426

Email: info@benchchem.com